3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE
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Overview
Description
3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is a chemical compound with the molecular formula C19H21FN2O2 and a molecular weight of 328.38 g/mol . This compound is characterized by the presence of a fluoro group, a pentyloxy group, and a benzylidene group attached to a benzohydrazide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-(pentyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N’-[2-(methoxy)benzylidene]benzohydrazide
- 3-fluoro-N’-[2-(ethoxy)benzylidene]benzohydrazide
- 3-fluoro-N’-[2-(butoxy)benzylidene]benzohydrazide
Uniqueness
3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C19H21FN2O2 |
---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
3-fluoro-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21FN2O2/c1-2-3-6-12-24-18-11-5-4-8-16(18)14-21-22-19(23)15-9-7-10-17(20)13-15/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23)/b21-14+ |
InChI Key |
RSJMWPKYORMMJA-KGENOOAVSA-N |
SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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